molecular formula C24H21ClN2O3S B2617083 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 891092-75-4

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2617083
CAS No.: 891092-75-4
M. Wt: 452.95
InChI Key: SVMZHMKYAWDMNZ-UHFFFAOYSA-N
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Description

2-{3-[(2-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a synthetic indole-based acetamide derivative characterized by a 2-chlorophenylmethanesulfonyl group at the indole C3 position and a 4-methylphenyl substituent on the acetamide nitrogen. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting sulfonamide and indole pharmacophores. Its synthesis typically involves coupling sulfonylated indole intermediates with substituted acetamide moieties, as evidenced by analogous synthetic routes in the literature .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-10-12-19(13-11-17)26-24(28)15-27-14-23(20-7-3-5-9-22(20)27)31(29,30)16-18-6-2-4-8-21(18)25/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMZHMKYAWDMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediate compounds, followed by their sequential reactions to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Anticancer Potential

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : The presence of the indole ring is crucial for its interaction with cellular targets involved in cancer progression.
  • Case Study : A study demonstrated that derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting a promising avenue for further investigation into their therapeutic potential.

Antibacterial Properties

The antibacterial activity of this compound has been explored, particularly against Gram-positive and Gram-negative bacteria.

  • Target Bacteria : Studies have highlighted effectiveness against strains like Staphylococcus aureus and Escherichia coli.
  • Research Findings : Compounds structurally related to this one showed IC50 values indicating effective inhibition of bacterial growth, with some achieving minimum inhibitory concentrations (MICs) below 50 µg/mL.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

  • Relevance : AChE inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's.
  • Case Study : In vitro evaluations revealed that certain derivatives achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications.

Neuropharmacology

Given its potential as an AChE inhibitor, this compound may serve as a lead structure for developing drugs aimed at enhancing cognitive function and treating neurodegenerative disorders.

Infectious Diseases

The antibacterial properties position it as a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878057-74-0)

  • Structural Difference : The 2-chlorophenyl group in the target compound is replaced with a 4-methylphenyl group, and the acetamide nitrogen is diethylated.
  • Application : Such analogs are often explored for improved pharmacokinetic profiles in CNS-targeting drug candidates.

N-(2-Chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a)

  • Structural Difference: Incorporates a hydroxyimino (oxime) group at the indole C3 position instead of the methanesulfonyl group.
  • Impact : The oxime group introduces antioxidant activity, as demonstrated by FRAP and DPPH assays (IC₅₀ = 34.2 µM for DPPH) .
  • Crystallography : The optimized geometry via DFT calculations aligns with X-ray data, showing planar amide conformations critical for bioactivity .

Sulfonyl vs. Sulfanyl Modifications

2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

  • Structural Difference : Replaces the methanesulfonyl group with a phenylsulfanyl (thioether) moiety and adds a 5-methoxy group on the indole.

Electron-Withdrawing Substituents

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31)

  • Structural Difference : Features a 4-trifluoromethylphenylsulfonyl group and a 4-chlorobenzoyl substituent.

2-(1H-Indol-1-yl)-N-(3-(trifluoromethoxy)benzyl)acetamide (Compound 16)

  • Structural Difference : Lacks the sulfonyl group and includes a trifluoromethoxybenzyl moiety.
  • Impact : The trifluoromethoxy group boosts lipophilicity (logP ≈ 3.8) and bioavailability, as shown by a 54.1% synthetic yield and ESI-MS [M+H]⁺ at m/z 390.0 .

Heterocyclic and Conformational Modifications

2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

  • Structural Difference : Incorporates a seven-membered azepanyl ring linked via a ketone-ethyl chain.

N-(2-Chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide

  • Structural Difference: Features a thiazolidinone-thione fused ring system.
  • Impact : The thione group enables metal chelation, relevant in kinase inhibition or antimicrobial applications .

Biological Activity

The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule belonging to the class of sulfonamide derivatives. Its structure includes an indole ring, a methanesulfonyl group, and an acetamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

  • Molecular Formula : C22H23ClN2O3S
  • Molecular Weight : 430.9 g/mol
  • Structure : The compound features a chlorophenyl group linked through a methanesulfonyl group to an indole ring, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole ring can modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects in various diseases. The electrophilic nature of the methanesulfonyl group allows it to form covalent bonds with nucleophilic sites on proteins, influencing cellular pathways and biological responses.

Antimicrobial Activity

Recent studies have shown that compounds similar to 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide exhibit antimicrobial properties. For instance, chloroacetamides have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi . This suggests that the compound may also possess antimicrobial properties worth exploring.

Anticancer Potential

Research indicates that compounds with similar structures have shown promise in anticancer applications. For example, certain indole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that compounds related to 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide can effectively inhibit specific enzymes or receptors linked to disease states. For instance, docking studies suggest that these compounds can bind effectively to target proteins, which may be critical for their therapeutic efficacy .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/MechanismReference
AntimicrobialStaphylococcus aureus, MRSA
AnticancerVarious cancer cell lines
Enzyme InhibitionSpecific kinases and receptors

Case Study 1: Antimicrobial Screening

A recent study screened several synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated strong activity against Gram-positive bacteria and moderate effectiveness against Gram-negative bacteria and fungi. This reinforces the potential for 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide as a lead compound in antimicrobial drug development .

Case Study 2: Anticancer Activity

In another study focusing on indole derivatives, researchers found that specific compounds could significantly reduce glioma cell viability by inducing apoptosis through multiple pathways. This suggests that the structural features present in 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide may confer similar anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis involves sulfonylation of indole precursors followed by acetylation. For example, analogous sulfonyl-acetamide compounds are synthesized via reflux with acetic anhydride, followed by crystallization in ethanol . Optimization includes adjusting stoichiometry, reaction temperature (e.g., 80–100°C for sulfonylation), and purification via column chromatography or recrystallization. Controlled copolymerization methods, such as those used for polycationic dye-fixatives, emphasize monomer ratios and initiator concentrations (e.g., ammonium persulfate) to enhance yield .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use 1H/13C NMR to identify aromatic protons, sulfonyl, and acetamide groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., HRMS applied to N-[2-chloro-4-(piperidinosulfonyl)phenyl]acetamide ). X-ray crystallography resolves bond angles and intermolecular interactions (e.g., H-bonding in N-(4-chloro-2-nitrophenyl) derivatives ). IR spectroscopy verifies functional groups like C=O (1700–1650 cm⁻¹) and S=O (1350–1150 cm⁻¹).

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Solubility is assessed in solvents (e.g., DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy. For example, related acetamides exhibit solubility >61.3 µg/mL in DMSO . Stability studies under varying pH (1–13) and temperature (25–60°C) conditions, monitored by HPLC, identify degradation pathways. Differential scanning calorimetry (DSC) evaluates thermal stability, while logP values predict lipophilicity using computational tools like MarvinSuite .

Advanced Research Questions

Q. How should structural discrepancies in solubility or crystallinity between batches be investigated?

  • Methodological Answer : Perform polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) and analyze using powder X-ray diffraction (PXRD) . Compare crystal packing motifs, as seen in N-(4-chloro-2-nitrophenyl) derivatives, where H-bonding networks influence solubility . Pair dynamic vapor sorption (DVS) with thermogravimetric analysis (TGA) to assess hygroscopicity and phase transitions.

Q. What strategies address contradictions in reported biological activity of sulfonyl-acetamide derivatives?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the phenyl ring). Use docking simulations to predict binding affinities to target proteins (e.g., tyrosine kinases ). Validate via in vitro assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays). Cross-reference crystallographic data to correlate molecular geometry with activity .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate hepatic metabolism and cytochrome P450 interactions. Molecular dynamics simulations model interactions with metabolic enzymes (e.g., CYP3A4). For toxicity, use quantitative structure-toxicity relationship (QSTR) models trained on sulfonamide datasets . Validate predictions with in vitro hepatocyte assays and LC-MS metabolite profiling .

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